6-Bromo-2-fluoro-3-methylbenzoic acid
Overview
Description
6-Bromo-2-fluoro-3-methylbenzoic acid is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of this compound can be achieved through various methods. One such method involves the use of 4-bromo-2-fluoro-1-methylbenzene as a starting material. This compound is treated with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at -78°C. The reaction mixture is then treated with solid carbon dioxide, and the reaction temperature is slowly raised to room temperature .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6BrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) . This indicates that the molecule consists of a benzene ring substituted with bromo, fluoro, and methyl groups, as well as a carboxylic acid group .Safety and Hazards
The safety information for 6-Bromo-2-fluoro-3-methylbenzoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Mechanism of Action
Target of Action
Benzoic acid derivatives are generally known to interact with various enzymes and receptors in the body .
Mode of Action
The bromine and fluorine atoms can form halogen bonds with proteins, influencing the compound’s interaction with its targets .
Biochemical Pathways
Benzoic acid derivatives can participate in various biochemical reactions, including free radical bromination and nucleophilic substitution .
Pharmacokinetics
The compound’s structure suggests that it may be well-absorbed due to its small size and the presence of polar halogen atoms, which could enhance its solubility .
Result of Action
The compound’s bromine and fluorine atoms could potentially influence its biological activity by forming halogen bonds with target proteins .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 6-Bromo-2-fluoro-3-methylbenzoic acid. For instance, the compound should be stored in a dark place under an inert atmosphere at 2-8°C to maintain its stability . Furthermore, the compound’s efficacy could be influenced by various factors, including pH, temperature, and the presence of other substances in the body .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-methylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGVPYFPKLUQDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)Br)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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